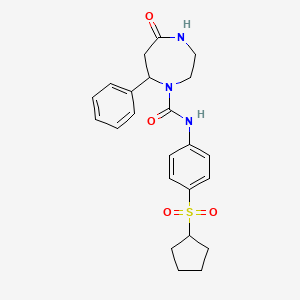
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide, also known as CPPP, is a chemical compound that has been developed for scientific research purposes. It belongs to the class of pyrazole derivatives and has been found to have potential applications in various fields of research.
作用機序
The exact mechanism of action of N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide is not yet fully understood. However, it has been found to act as an inhibitor of various enzymes such as acetylcholinesterase, monoamine oxidase, and phosphodiesterase. It has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. It has also been found to improve cognitive function and memory retention. This compound has been found to have a vasodilatory effect on the blood vessels, which can help in the treatment of cardiovascular diseases.
実験室実験の利点と制限
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It is also highly selective for its target enzymes and neurotransmitters, which makes it a useful tool for studying their functions. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been found to improve cognitive function and memory retention, which makes it a promising candidate for the development of new drugs for these diseases. Another potential application is in the treatment of cardiovascular diseases. This compound has been found to have a vasodilatory effect on the blood vessels, which can help in the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully understand the potential applications of this compound in these and other fields of research.
合成法
The synthesis of N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide involves the reaction of 1-cyclopentyl-3-(dimethylamino)propan-1-one with 1-pyrazol-1-ylpropan-2-amine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to have potential applications in various fields of scientific research. It has been studied for its effects on the central nervous system, cardiovascular system, and immune system. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-12(11-18-10-4-8-16-18)15-9-7-14(19)17-13-5-2-3-6-13/h4,8,10,12-13,15H,2-3,5-7,9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOOMUXVWPKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)

![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)
![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)
![2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7572662.png)
![1-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol](/img/structure/B7572669.png)
![2-(3-Fluorophenyl)-4-[[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7572676.png)
![N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7572679.png)
![N-[(4-ethylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7572702.png)
![2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7572721.png)
![2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7572726.png)
![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)